N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide
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Description
N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide , also known by its chemical formula C18H16FN3O2S2 , is a synthetic compound with intriguing pharmacological properties. Its molecular weight is 389.46 g/mol 1.
Molecular Structure Analysis
The molecular structure of N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide reveals its core components. The cyanothiomorpholine-4-carbonyl moiety contributes to its reactivity, while the 3-fluorobenzamide group imparts specific interactions with biological targets. Researchers have elucidated this structure using techniques such as X-ray crystallography and spectroscopy.
Chemical Reactions Analysis
The compound’s reactivity profile is essential for understanding its behavior in various contexts. Investigating its reactions with other molecules, solvents, and catalysts sheds light on its versatility. Researchers have explored its reactivity in both organic and inorganic environments.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in different solvents provides insights into formulation possibilities.
- Melting Point : Determining the melting point aids in assessing its stability and handling conditions.
- Boiling Point : Understanding the boiling point informs purification methods.
- Spectral Data : UV, IR, NMR, and mass spectrometry data contribute to its characterization.
Safety And Hazards
Researchers must evaluate the compound’s safety profile. Assessments include:
- Toxicity : Investigating its effects on living organisms.
- Stability : Assessing its stability under various conditions.
- Environmental Impact : Considering its impact on ecosystems.
Future Directions
Future research should focus on:
- Biological Activity : Investigating its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Correlating its structure with activity.
- Formulation : Developing suitable dosage forms.
- Clinical Trials : Assessing its efficacy and safety in humans.
properties
IUPAC Name |
N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c1-11-7-15(21-17(23)12-3-2-4-13(19)8-12)26-16(11)18(24)22-5-6-25-10-14(22)9-20/h2-4,7-8,14H,5-6,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHOTOVVYZLCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC(=CC=C2)F)C(=O)N3CCSCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide |
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